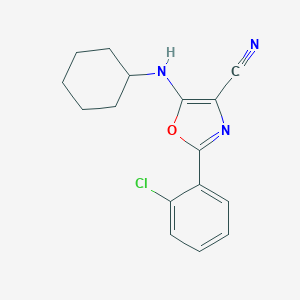![molecular formula C13H13NOS B262454 2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol](/img/structure/B262454.png)
2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol, also known as AMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AMPP is a phenol derivative that contains a sulfanyl group and an aminomethyl group attached to the phenyl ring.
Mécanisme D'action
The mechanism of action of 2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol is not well understood. However, it has been proposed that 2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol acts as a chelating agent and forms complexes with metal ions. These metal complexes may have potential applications in catalysis and materials science.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol. However, it has been reported that 2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol exhibits antioxidant activity and may have potential applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol has several advantages as a building block for the synthesis of MOFs. It has a high degree of functionalization, which allows for the introduction of various functional groups. It also has a rigid structure, which can lead to the formation of stable MOFs. However, the synthesis of 2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol is a multistep process, which can be time-consuming and costly.
List of
Orientations Futures
1. Further studies on the mechanism of action of 2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol.
2. Exploration of the potential applications of 2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol in catalysis and materials science.
3. Development of more efficient and cost-effective synthesis methods for 2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol.
4. Investigation of the potential therapeutic applications of 2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol in oxidative stress-related diseases.
5. Exploration of the potential applications of 2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol in the field of organic synthesis.
6. Investigation of the toxicity and safety profile of 2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol.
7. Development of novel derivatives of 2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol with improved properties.
Conclusion
In conclusion, 2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol is a chemical compound that has potential applications in various fields such as materials science, medicinal chemistry, and organic synthesis. The synthesis of 2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol is a multistep process, and its mechanism of action is not well understood. Further studies are needed to explore the potential applications of 2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol and to develop more efficient and cost-effective synthesis methods.
Méthodes De Synthèse
2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol can be synthesized through a multistep process starting from 2-nitrophenol. The first step involves the reduction of 2-nitrophenol to 2-aminophenol using sodium dithionite. The second step involves the reaction of 2-aminophenol with 2-bromoethyl phenyl sulfide to form 2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol. The overall yield of this process is around 50%.
Applications De Recherche Scientifique
2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol has been studied extensively for its potential applications in various fields such as materials science, medicinal chemistry, and organic synthesis. In materials science, 2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. In medicinal chemistry, 2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol has been explored as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, 2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol has been used as a ligand for catalytic reactions.
Propriétés
Nom du produit |
2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol |
|---|---|
Formule moléculaire |
C13H13NOS |
Poids moléculaire |
231.32 g/mol |
Nom IUPAC |
2-[2-(aminomethyl)phenyl]sulfanylphenol |
InChI |
InChI=1S/C13H13NOS/c14-9-10-5-1-3-7-12(10)16-13-8-4-2-6-11(13)15/h1-8,15H,9,14H2 |
Clé InChI |
QCRMQPHVKNZXCM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN)SC2=CC=CC=C2O |
SMILES canonique |
C1=CC=C(C(=C1)CN)SC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6',7'-Dimethoxy-1'-(methylsulfanyl)-3',4'-dihydrospiro[cyclopentane-2,3'-isoquinoline]](/img/structure/B262377.png)
![1-[(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B262379.png)

![2-({2-[(4-isopropylbenzyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B262382.png)
![4-tert-butyl-N-{2-[(2-{4-nitroanilino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B262386.png)


![2-(2-pyrazinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B262396.png)


![Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate](/img/structure/B262405.png)
